DL-Sulforaphane Glutathione
CAS No.:
Cat. No.: VC14562608
Molecular Formula: C16H28N4O7S3
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H28N4O7S3 |
---|---|
Molecular Weight | 484.6 g/mol |
IUPAC Name | 2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26) |
Standard InChI Key | ROARKYNVUQLTDP-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Introduction
Chemical Characterization of DL-Sulforaphane Glutathione
Structural and Physicochemical Properties
DL-Sulforaphane Glutathione (C₁₆H₂₈N₄O₇S₃) is a conjugated molecule formed through the reaction of sulforaphane with glutathione, yielding a molecular weight of 484.6 g/mol . The compound exists as a solid with a purity of ≥98%, characterized by its stability under standard laboratory conditions . Its structure integrates a methylsulfinylbutyl group linked to a glutathione backbone via a thioamide bond, which facilitates its role as a redox-active metabolite.
Table 1: Key Physicochemical Properties of DL-Sulforaphane Glutathione
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈N₄O₇S₃ |
Molecular Weight | 484.6 g/mol |
CAS Number | 289711-21-3 |
Purity | ≥98% |
Formulation | Solid |
Solubility | Soluble in DMSO, aqueous buffers |
Biosynthesis and Metabolic Pathways
SFN-GSH is synthesized endogenously via the conjugation of sulforaphane with glutathione, catalyzed by glutathione S-transferases (GSTs) . This reaction represents a critical detoxification step, neutralizing sulforaphane’s electrophilic isothiocyanate group. Subsequent metabolism involves further processing by γ-glutamyltranspeptidase and dipeptidases, yielding cysteine-glycine and cysteine conjugates, which are ultimately excreted or recycled into cellular antioxidant pools .
Mechanism of Action: Nrf2/KEAP1 Pathway Activation
Redox Regulation and Antioxidant Response
SFN-GSH exerts its primary effects through the Nrf2/KEAP1 signaling axis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by KEAP1, targeting it for proteasomal degradation . SFN-GSH modifies critical cysteine residues on KEAP1, disrupting this interaction and enabling Nrf2 translocation to the nucleus . Once nuclear, Nrf2 dimerizes with small Maf proteins and binds to antioxidant response elements (ARE), initiating transcription of phase II detoxification enzymes such as GSTA1, UGT1A1, and NAD(P)H:quinone oxidoreductase-1 (NQO1) .
Glutathione Augmentation
A hallmark of SFN-GSH activity is its capacity to elevate intracellular glutathione levels. In HepG2 cells, SFN-GSH at 15 µM increased GSTA1 and UGT1A1 mRNA expression by 2.5-fold and 3.1-fold, respectively . Clinical studies corroborate this effect: a 7-day sulforaphane regimen in humans elevated non-monocytic blood GSH levels by 32% (9.22 nmol/mL to 12.2 nmol/mL) . This augmentation is critical for maintaining redox homeostasis, as GSH serves as a primary scavenger of reactive oxygen species (ROS) and electrophilic toxins .
Pharmacological Effects and Therapeutic Applications
Neuroprotection and Parkinson’s Disease
SFN-GSH demonstrates marked efficacy in models of neurodegenerative disease. In SH-SY5Y dopaminergic neurons, pretreatment with sulforaphane elevated total GSH levels by 40%, concurrently reducing 6-hydroxydopamine (6-OHDA)-induced apoptosis . Mechanistically, SFN-GSH attenuated mitochondrial depolarization (ΔΨm reduction by 65%), caspase-3 activation (70% inhibition), and DNA fragmentation (50% reduction) . These effects were abolished by buthionine sulfoximine, a GSH synthesis inhibitor, underscoring GSH’s central role .
Antioxidant and Detoxification Synergy
SFN-GSH enhances the recycling of essential antioxidants, including vitamins C and E. Glutaredoxin (GLRX) and glutathione S-transferase omega (GSTO) isoforms, both Nrf2 targets, facilitate the reduction of dehydroascorbate (DHA) to ascorbate using GSH as a cofactor . This interaction maintains cellular ascorbate concentrations, particularly under oxidative stress. For instance, GLRX-mediated DHA reduction exhibits a Kₘ of 1.0 mM for DHA and 2.1 mM for GSH, ensuring efficient recycling even during redox imbalance .
Clinical Evidence and Human Studies
Peripheral and Central GSH Correlations
A pilot clinical trial demonstrated that oral sulforaphane administration (7 days) increased thalamic GSH levels by 20%, paralleled by a 32% rise in blood GSH . The correlation coefficient (r = 0.72) between peripheral and central GSH post-treatment suggests SFN-GSH’s ability to traverse the blood-brain barrier and modulate CNS redox status . These findings are pivotal for neuropsychiatric disorders, where thalamic oxidative stress is implicated in pathogenesis.
Pharmacokinetics and Dosage Considerations
While exact pharmacokinetic data for SFN-GSH remain limited, studies on sulforaphane provide insights. Peak plasma concentrations (Cₘₐₓ) of sulforaphane metabolites occur 1–3 hours post-ingestion, with a half-life (t₁/₂) of 2–4 hours . Dosing regimens of 10–40 µmol/kg/day have shown efficacy in elevating GSH without adverse effects, though optimal SFN-GSH dosing requires further characterization .
Future Directions and Research Gaps
Genetic Polymorphisms and Personalized Responses
Variants in GSTO1 (e.g., Glu155 deletion) and GSTO2 influence DHA reductase activity, potentially modulating SFN-GSH efficacy . Population studies are needed to assess how polymorphisms affect therapeutic outcomes, particularly in neurodegenerative contexts.
Large-Scale Clinical Trials
The pilot study by identified a requisite sample size of n = 50 to achieve statistical power in correlating GSH levels with clinical outcomes. Future trials should prioritize Parkinson’s and Alzheimer’s cohorts, leveraging SFN-GSH’s dual antioxidant and detoxification properties.
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